N-{7-nitro-2-naphthyl}acetamide
Description
N-{7-Nitro-2-naphthyl}acetamide is a naphthalene derivative featuring an acetamide group at the 2-position and a nitro (-NO₂) substituent at the 7-position of the naphthalene ring. The molecular formula is C₁₂H₁₀N₂O₃ (MW: 230.22). Such compounds are often intermediates in drug synthesis or studied for their metabolic pathways .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22g/mol |
IUPAC Name |
N-(7-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-11-4-2-9-3-5-12(14(16)17)7-10(9)6-11/h2-7H,1H3,(H,13,15) |
InChI Key |
OYZYDMWYBZTGKN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared below based on substituents, molecular properties, and biological relevance:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects: Nitro (-NO₂): Enhances electrophilicity, reducing aqueous solubility compared to hydroxy (-OH) or methoxy (-OCH₃) groups . Positional Isomerism: 1-Naphthyl vs. 2-naphthyl substitution affects steric interactions and binding to biological targets . Linker Groups: Ethyl linkers (e.g., in B-804 ) increase molecular flexibility but may reduce planarity, impacting receptor affinity.
logP Trends :
Pharmacological and Metabolic Considerations
- Nitro Group Metabolism : Nitro-containing compounds (e.g., ranitidine derivatives ) may undergo reductive metabolism, forming reactive intermediates. This contrasts with hydroxy or methoxy analogs, which are more likely to undergo conjugation (e.g., glucuronidation) .
- Toxicity Profiles : Bromoacetamide (B-804 ) and nitro groups may pose higher toxicity risks due to electrophilic reactivity, whereas methoxy groups are generally metabolically stable .
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